2-Amino-3-ethylheptanoic acid
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Overview
Description
2-Amino-3-ethylheptanoic acid is an organic compound with the molecular formula C9H19NO2 It is a derivative of heptanoic acid, characterized by the presence of an amino group at the second carbon and an ethyl group at the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-ethylheptanoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 2-aminoheptanoic acid, with an ethylating agent under controlled conditions. The reaction typically requires a base, such as sodium hydroxide, to facilitate the alkylation process. The reaction mixture is then subjected to purification steps, including crystallization or chromatography, to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the catalytic hydrogenation of a precursor compound, such as 2-nitro-3-ethylheptanoic acid, in the presence of a suitable catalyst like palladium on carbon. This process converts the nitro group to an amino group, yielding the target compound. The reaction conditions, including temperature, pressure, and catalyst loading, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-ethylheptanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents like acyl chlorides or anhydrides are used in the presence of a base or catalyst.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
2-Amino-3-ethylheptanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-Amino-3-ethylheptanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The ethyl group provides hydrophobic interactions, affecting the compound’s solubility and bioavailability. These interactions can modulate enzymatic activity, receptor binding, and signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
2-Amino-3-ethylheptanoic acid can be compared with other similar compounds, such as:
2-Aminoheptanoic acid: Lacks the ethyl group, resulting in different chemical and biological properties.
3-Amino-2-ethylheptanoic acid: The positions of the amino and ethyl groups are reversed, leading to distinct reactivity and applications.
2-Amino-3-methylheptanoic acid: The ethyl group is replaced by a methyl group, altering the compound’s hydrophobicity and interactions.
Properties
IUPAC Name |
2-amino-3-ethylheptanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-3-5-6-7(4-2)8(10)9(11)12/h7-8H,3-6,10H2,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZMJXCMBQBTIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60697172 |
Source
|
Record name | 2-Amino-3-ethylheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60697172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102450-66-8 |
Source
|
Record name | 2-Amino-3-ethylheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60697172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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